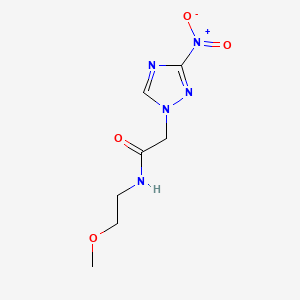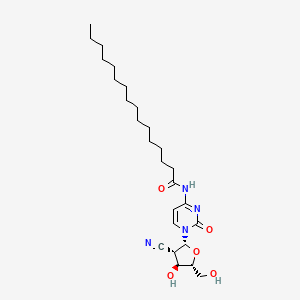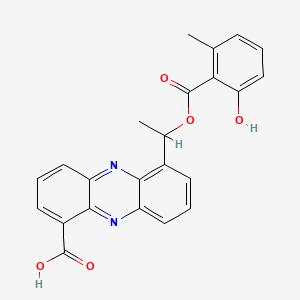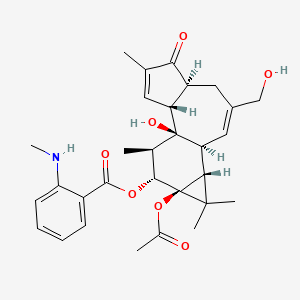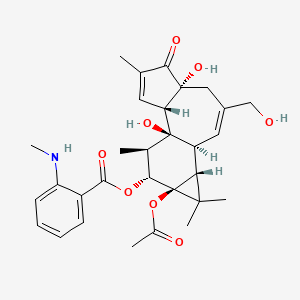![molecular formula C21H28N4O2 B1681504 4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide CAS No. 94345-47-8](/img/structure/B1681504.png)
4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide
Overview
Description
4,4'-[Heptane-1,7-diylbis(oxy)]dibenzenecarboximidamide (HBDBC) is a novel chemical compound that has been used in various scientific research applications. HBDBC is used in a variety of scientific research fields, ranging from in vivo and in vitro studies, to biochemical and physiological effects. This article will discuss the various aspects of HBDBC, including its synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Solid State Electrical Conductivity
Research in materials science has explored the electrical properties of complexes formed from novel organic compounds, demonstrating their potential as semiconducting materials. For example, a study investigated the electrical conductivity properties of copper complexes with novel organic ligands, revealing semiconducting properties and providing insights into their activation energies and type of electrical conductivity (Aydogdu et al., 2003).
Phase Behaviour of Supramolecular Liquid Crystals
In the realm of supramolecular chemistry, research has been conducted on the phase behavior of liquid crystal dimers, highlighting the role of hydrogen bonding. This work underscores the complexity of interactions in liquid crystalline systems and the potential for designing materials with specific thermal and optical properties (Martinez-Felipe & Imrie, 2015).
Degradation Mechanisms of Environmental Pollutants
Environmental science research has elucidated the degradation mechanisms of harmful organic compounds, such as dioxins, through processes like mechanochemical treatments. These studies are crucial for developing effective methods for environmental decontamination and understanding the fate of pollutants (Nomura et al., 2005).
Antifungal and Agricultural Chemical Development
In medicinal and agricultural chemistry, novel organic compounds have been synthesized and evaluated for their potential as fungicidal agents. This research contributes to the development of new treatments for plant diseases, showcasing the application of organic synthesis in addressing practical challenges in agriculture (He et al., 2015).
Mechanism of Action
Target of Action
Heptamidine is a potent inhibitor of the calcium-binding protein S100B . S100B is a protein involved in several intracellular and extracellular functions, including regulation of protein phosphorylation and enzyme activities, calcium homeostasis, regulation of cytoskeletal components, and regulation of transcriptional factors. Overexpression of S100B has been associated with certain types of cancer, including melanoma .
Mode of Action
It is believed that heptamidine interacts with its target, s100b, and inhibits its activity . This inhibition could lead to a disruption in the various cellular processes that S100B is involved in, such as protein phosphorylation and enzyme activities .
Biochemical Pathways
Given the role of s100b in protein phosphorylation, enzyme activities, and regulation of transcriptional factors, it is likely that heptamidine’s inhibition of s100b affects these pathways .
Pharmacokinetics
For pentamidine, a related compound, it is known that it is completely absorbed when given intravenously or intramuscularly . When inhaled through a nebulizer, Pentamidine accumulates in the bronchoalveolar fluid of the lungs at a higher concentration compared to injections . It is possible that Heptamidine may have similar pharmacokinetic properties.
Result of Action
The inhibition of S100B by Heptamidine can lead to a decrease in the processes regulated by S100B, such as protein phosphorylation and enzyme activities . This could potentially lead to a decrease in the proliferation of cells that overexpress S100B, such as melanoma cells .
properties
IUPAC Name |
4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJKKCRARYRWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






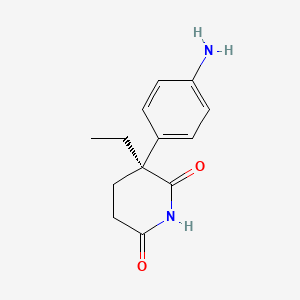
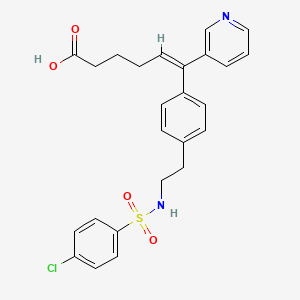

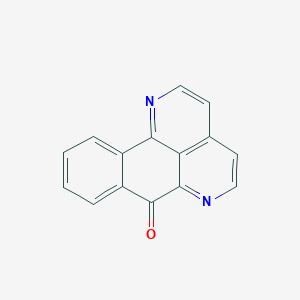
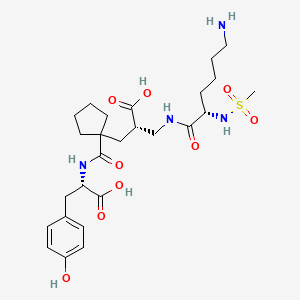
![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)
